molecular formula C5H9NO3 B1523858 3-Carbamoyl-3-methylpropanoic acid CAS No. 873376-02-4

3-Carbamoyl-3-methylpropanoic acid

Cat. No.: B1523858
CAS No.: 873376-02-4
M. Wt: 131.13 g/mol
InChI Key: OAMWNDMMJLINIH-UHFFFAOYSA-N
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Description

3-Carbamoyl-3-methylpropanoic acid (CAS: 1432679-92-9) is a branched propanoic acid derivative featuring a methyl group and a carbamoyl (-CONH₂) substituent at the 3-position of the carboxylic acid backbone. This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry, as evidenced by its commercial availability for research purposes .

Properties

IUPAC Name

4-amino-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(5(6)9)2-4(7)8/h3H,2H2,1H3,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMWNDMMJLINIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901481
Record name NoName_604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-3-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl methacrylate with ammonia and carbon dioxide under high pressure and temperature conditions. This process yields the desired compound through a series of intermediate steps, including esterification and hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-3-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the carbamoyl and carboxyl groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3-Carbamoyl-3-methylpropanoic acid has found applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a reagent in biochemical assays and studies involving amino acid metabolism. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is utilized in the production of polymers and other chemical products.

Mechanism of Action

3-Carbamoyl-3-methylpropanoic acid can be compared with other similar compounds, such as 3-carbamoylpropanoic acid and 3-methylpropanoic acid. These compounds share structural similarities but differ in the presence or absence of specific functional groups. The unique combination of the carbamoyl and methyl groups in this compound contributes to its distinct properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

  • 3-Carbamoyl-3-methylpropanoic acid: Contains a methyl group and a carbamoyl group at the 3-position.
  • 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid (CAS: 3744-18-1): Features a 4-bromophenyl urea moiety attached to the propanoic acid backbone. The bromine atom increases molecular weight and lipophilicity, making this compound suitable for pharmaceutical impurity studies .
  • 3-(3-Bromophenyl)-3-oxopropanoic acid (CAS: 1000556-86-4): Substituted with a 3-bromophenyl ketone group. The electron-withdrawing bromine and ketone may reduce acidity (pKa) compared to carbamoyl derivatives .
  • 3-[(3-Chlorophenyl)carbamoylamino]propanoic acid (CAS: 33351-33-6): Includes a 3-chlorophenyl urea group. The chlorine atom contributes to higher density (predicted: 1.419 g/cm³) and a lower pKa (4.37) due to its electronegativity .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound 1432679-92-9 C₅H₉NO₃* ~131 (derived) 3-methyl, 3-carbamoyl High polarity (carboxylic acid + carbamoyl)
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid 3744-18-1 C₁₀H₁₁BrN₂O₃ 287.11 4-bromophenyl urea High lipophilicity; pharmaceutical impurity
3-(3-Bromophenyl)-3-oxopropanoic acid 1000556-86-4 C₉H₇BrO₃ 267.06 3-bromophenyl ketone Electron-withdrawing substituents
3-[(3-Chlorophenyl)carbamoylamino]propanoic acid 33351-33-6 C₁₀H₁₁ClN₂O₃ 242.66 3-chlorophenyl urea Predicted pKa 4.37; high density

Research Findings and Key Differences

  • Solubility: The carbamoyl group in this compound may improve aqueous solubility compared to halogenated aryl derivatives, which are more lipophilic .
  • Acidity: The pKa of the carboxylic acid group is influenced by substituents. For example, the chlorophenyl derivative’s pKa (4.37) is lower than typical propanoic acids (~4.8), likely due to electron-withdrawing effects.

Biological Activity

3-Carbamoyl-3-methylpropanoic acid (C5H9NO3) is a derivative of propanoic acid characterized by the presence of a carbamoyl group and a methyl group attached to the same carbon atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to cellular responses to hypoxia.

The primary biological activity of this compound is linked to its interaction with hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the regulation of HIFs, which are essential for cellular adaptation to low oxygen conditions. By inhibiting PHD enzymes, this compound stabilizes HIF-α subunits, thereby influencing gene expression and metabolic pathways associated with hypoxia.

The compound exhibits significant interactions with various biological targets, particularly enzymes involved in cellular signaling pathways. Its ability to bind specifically to the active site of PHDs inhibits their activity, preventing the hydroxylation of HIF-α subunits. This inhibition leads to enhanced stability of HIFs and alters downstream signaling pathways that regulate cellular responses to hypoxic conditions.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Gene Expression : Modulation of HIF activity affects the transcription of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions.
  • Metabolism : The compound's inhibition of PHDs can lead to increased glycolytic activity and reduced oxidative phosphorylation, promoting anaerobic metabolism .

Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated inhibition of PHD activity leading to increased HIF stability and altered gene expression related to hypoxia.
Investigated the compound’s cytotoxic effects on tumor cells, revealing selective cytotoxicity against certain cancer cell lines.
Highlighted its potential as a derivatization agent for progesterone measurement in clinical diagnostics.

Case Studies

  • Tumor Cell Cytotoxicity : In vitro studies have shown that this compound exhibits selective cytotoxic effects against various human tumor cell lines while sparing normal cells, indicating potential for targeted cancer therapy .
  • Hypoxia Response : A study demonstrated that treatment with this compound significantly altered the expression levels of genes associated with hypoxia, suggesting its utility in conditions where oxygen levels are compromised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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